2-(5-bromothiophene-2-amido)thiophene-3-carboxamide
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Overview
Description
2-(5-Bromothiophene-2-amido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of bromine and amide groups in this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromothiophene-2-amido)thiophene-3-carboxamide typically involves the reaction of 5-bromothiophene-2-carboxylic acid with appropriate amines under amide bond formation conditions. One common method is the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophene-2-amido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) using bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF).
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Major Products
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of thiophene amines.
Scientific Research Applications
2-(5-Bromothiophene-2-amido)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(5-bromothiophene-2-amido)thiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and amide group can facilitate binding to these targets through hydrogen bonding, van der Waals interactions, and halogen bonding. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromothiophene-2-carboxamide
- 2-Aminothiophene-3-carboxamide
- 5-Bromo-2-thiophenecarboxaldehyde
Uniqueness
2-(5-Bromothiophene-2-amido)thiophene-3-carboxamide is unique due to the presence of both bromine and amide functional groups, which enhance its reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a broader range of applications in organic synthesis, medicinal chemistry, and material science .
Properties
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2S2/c11-7-2-1-6(17-7)9(15)13-10-5(8(12)14)3-4-16-10/h1-4H,(H2,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSJCLXDTDSCNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)N)NC(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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